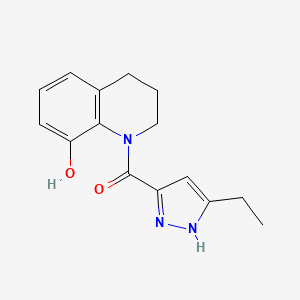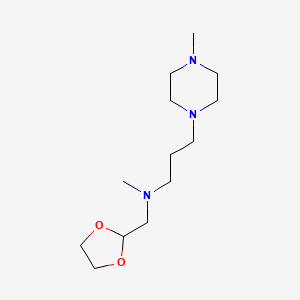
N-(1,3-dioxolan-2-ylmethyl)-1-(3-fluoro-4-pyridin-3-yloxyphenyl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-dioxolan-2-ylmethyl)-1-(3-fluoro-4-pyridin-3-yloxyphenyl)ethanamine, also known as FPEI, is a novel compound that has recently gained attention in scientific research due to its potential therapeutic applications. FPEI is a small molecule that can selectively target certain receptors in the body, making it a promising candidate for drug development.
Mechanism of Action
N-(1,3-dioxolan-2-ylmethyl)-1-(3-fluoro-4-pyridin-3-yloxyphenyl)ethanamine acts by selectively binding to certain receptors in the body, which can lead to a variety of biochemical and physiological effects. The exact mechanism of action of this compound is not fully understood, but it is thought to involve modulation of neurotransmitter activity and signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in preclinical studies. These effects include inhibition of cancer cell growth, modulation of neurotransmitter activity, vasodilation, and anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One advantage of N-(1,3-dioxolan-2-ylmethyl)-1-(3-fluoro-4-pyridin-3-yloxyphenyl)ethanamine in lab experiments is its selectivity for certain receptors, which can lead to more targeted and specific effects. However, limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions that could be explored in N-(1,3-dioxolan-2-ylmethyl)-1-(3-fluoro-4-pyridin-3-yloxyphenyl)ethanamine research. These include further investigation of its potential therapeutic applications in cancer, neurological disorders, and cardiovascular disease, as well as the development of more efficient synthesis methods and optimization of its pharmacological properties. Additionally, this compound could be studied in combination with other drugs to enhance its effects and reduce potential side effects.
Synthesis Methods
The synthesis of N-(1,3-dioxolan-2-ylmethyl)-1-(3-fluoro-4-pyridin-3-yloxyphenyl)ethanamine involves a multi-step process that begins with the reaction of 3-fluoro-4-pyridin-3-ol with 2-chloroethanol to form a protected alcohol intermediate. This intermediate is then reacted with 1,3-dioxolane in the presence of a strong acid catalyst to form the desired this compound compound.
Scientific Research Applications
N-(1,3-dioxolan-2-ylmethyl)-1-(3-fluoro-4-pyridin-3-yloxyphenyl)ethanamine has been studied for its potential therapeutic applications in a variety of areas, including cancer, neurological disorders, and cardiovascular disease. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by targeting specific receptors involved in tumor growth. In neurological disorders, this compound has been studied for its potential to modulate neurotransmitter activity and improve cognitive function. In cardiovascular disease, this compound has been shown to have vasodilatory effects, which could be beneficial in the treatment of hypertension.
properties
IUPAC Name |
N-(1,3-dioxolan-2-ylmethyl)-1-(3-fluoro-4-pyridin-3-yloxyphenyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O3/c1-12(20-11-17-21-7-8-22-17)13-4-5-16(15(18)9-13)23-14-3-2-6-19-10-14/h2-6,9-10,12,17,20H,7-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OABWVXKKDOVDKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC2=CN=CC=C2)F)NCC3OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-fluoro-N-[1-(2-hydroxyethyl)cyclobutyl]-3-methylbenzamide](/img/structure/B7642249.png)
![N-[[4-[(5-fluoro-2-methylphenyl)methylamino]phenyl]methyl]methanesulfonamide](/img/structure/B7642257.png)
![5-ethyl-N-[(1-methylpyrrol-2-yl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7642262.png)

![5-ethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7642273.png)

![N-[(4-pyrazin-2-yloxyphenyl)methyl]-1,3-benzoxazol-2-amine](/img/structure/B7642279.png)
![(8-hydroxy-3,4-dihydro-2H-quinolin-1-yl)-[2-(methoxymethyl)-4-methyl-1,3-thiazol-5-yl]methanone](/img/structure/B7642288.png)
![N-[2-[(5-fluoro-2-methylphenyl)methylamino]ethyl]pyridine-3-sulfonamide](/img/structure/B7642293.png)
![N-[(2-cyclopropyl-1,3-thiazol-5-yl)methyl]-1,3-benzoxazol-2-amine](/img/structure/B7642294.png)
![4-[[1-(3-Chloro-4-fluorophenyl)pyrrolidin-3-yl]amino]piperidine-1-carboxamide](/img/structure/B7642298.png)

![4-[2-(3,5-dimethyl-1H-pyrazol-4-yl)azepane-1-carbonyl]-1-methylpyridin-2-one](/img/structure/B7642310.png)
![[2-(3,5-dimethyl-1H-pyrazol-4-yl)azepan-1-yl]-(thiadiazol-4-yl)methanone](/img/structure/B7642318.png)